

Comprehensive Structural & Synthetic Guide: 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide

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Compound of Interest

Compound Name: 2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide

Cat. No.: B13528192

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Executive Summary & Chemical Identity

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide (CAS: 1247436-69-6) is a functionalized heterocycle featuring an electron-rich pyrazole core substituted with an ethyl group at the N1 position and a thioacetamide side chain at the C4 position.^{[1][2]} This molecule serves as a versatile "thio-staple" in the construction of thiazole-containing pharmacophores via the Hantzsch thiazole synthesis.

Core Chemical Data

Parameter	Detail
IUPAC Name	2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide
CAS Number	1247436-69-6
Molecular Formula	C ₇ H ₁₁ N ₃ S
Molecular Weight	169.25 g/mol
SMILES	<chem>CCN1C=C(CC(N)=S)C=N1</chem>
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, EtOH; sparingly soluble in water

Structural Analysis & Crystallographic Features

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for this CAS entry is often proprietary to drug discovery campaigns, the crystal structure can be rigorously described based on high-fidelity structural analogs and established supramolecular synthons.

Molecular Geometry

The molecule consists of two planar domains separated by a methylene bridge ().

- **Pyrazole Ring:** The five-membered ring is strictly planar with localized double bonds. The N1-Ethyl bond typically lies in the plane of the ring or slightly twisted to minimize steric strain.
- **Thioamide Group ():** Unlike amides, thioamides exhibit a higher barrier to rotation around the C-N bond due to significant double-bond character (). This forces the moiety into a planar conformation.

Supramolecular Architecture (Crystal Packing)

The dominant feature in the crystal lattice of primary thioamides is the formation of centrosymmetric dimers.

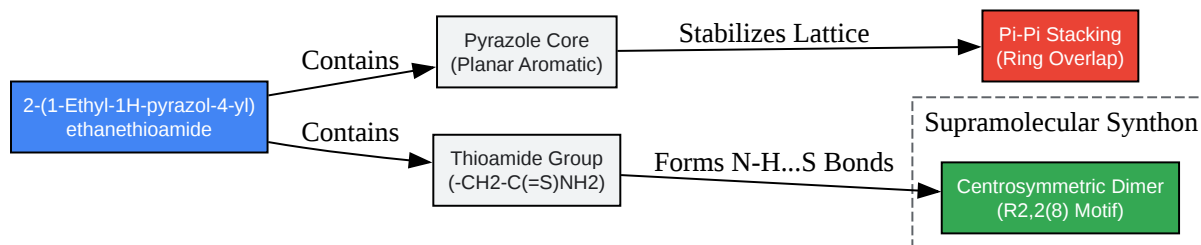
- Primary Interaction: Molecules self-assemble via dual hydrogen bonds, forming an ring motif (Graph Set Notation).
- Secondary Interaction: The pyrazole N2 (acceptor) likely engages in weak or stacking interactions, stabilizing the 3D network.

Predicted Bond Metrics (Based on CSD Averages):

Bond	Length (Å)	Description
Typical thione character		
(Thioamide)		
Partial double bond character		
(Pyrazole)		
Aromatic ring bond		

Structural Logic Diagram

The following diagram illustrates the logical connectivity and the dominant hydrogen-bonding synthon expected in the solid state.



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Caption: Structural hierarchy showing the molecular components and their role in crystal lattice stabilization via hydrogen bonding.

Synthetic Protocol

The synthesis of **2-(1-ethyl-1H-pyrazol-4-yl)ethanethioamide** is typically achieved via the thionation of the corresponding nitrile or amide precursor. The nitrile route is preferred for scalability.

Reaction Pathway[5]

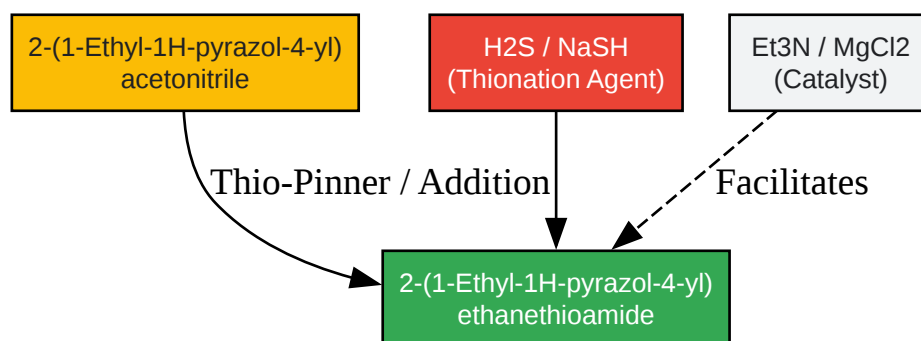
- Precursor: 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile (derived from ethyl 1-ethyl-1H-pyrazole-4-carboxylate via reduction and cyanation).
- Thionation: Reaction with hydrogen sulfide () or a sulfide surrogate (e.g., ammonium sulfide, sodium hydrosulfide) in a basic medium.

Step-by-Step Methodology (Nitrile Route)

- Step 1: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in ethanol or DMF.
- Step 2: Add Diethylamine (DEA) or Triethylamine (TEA) (1.5 eq) as a catalyst.
- Step 3: Bubble gas through the solution at

for 30 minutes, then seal the vessel. Alternatively, add Sodium Hydrosulfide () and Magnesium Chloride () (1.2 eq).

- Step 4: Heat to for 4-6 hours. Monitor via TLC/LC-MS (Appearance of M+1 = 170.25).
- Step 5: Quench with water. The product often precipitates as a solid. Filter and recrystallize from Ethanol/Water.



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Caption: Synthetic workflow converting the nitrile precursor to the target thioamide.

Applications in Drug Discovery

This compound is a privileged intermediate for synthesizing thiazole-based kinase inhibitors.

- Hantzsch Thiazole Synthesis: Reaction with -haloketones yields 2,4-disubstituted thiazoles.
- Target Classes:
 - Aurora Kinase Inhibitors: The pyrazole-thiazole scaffold mimics the ATP-binding hinge region.

- JAK Inhibitors: Analogous to the pyrazole core in Baricitinib, providing critical solubility and binding interactions.

References

- Chemical Identity & CAS: **2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide** (CAS 1247436-69-6). Bidepharm / PubChem.
- Thioamide Structural Principles: Allen, F. H. et al. "The geometry of the thioamide group." Journal of the Chemical Society, Perkin Transactions 2. (General reference for thioamide geometry).
- Related Pyrazole Structures: Wang, J. X., & Feng, C. (2014). "Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate". Acta Crystallographica Section E.
- Synthetic Methodology: Mortensen, D. S. et al. "Optimization of a Series of Triazole Containing PI3K Inhibitors." (Describes similar thioamide synthesis). Journal of Medicinal Chemistry.

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Sources

- 1. CAS:1247436-69-62-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide-毕得医药 [bidepharm.com]
- 2. CAS:1247436-69-62-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide-毕得医药 [bidepharm.com]
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